molecular formula C7H4BrNO B1268614 3-Bromofuro[2,3-b]pyridine CAS No. 92404-58-5

3-Bromofuro[2,3-b]pyridine

Cat. No. B1268614
CAS RN: 92404-58-5
M. Wt: 198.02 g/mol
InChI Key: KVTWYZRYGSLFCT-UHFFFAOYSA-N
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Description

3-Bromofuro[2,3-b]pyridine is a compound used as a starting material for the synthesis of polyheterocycles . It is a pale cream to brown crystalline powder .


Synthesis Analysis

3-Bromofuro[2,3-b]pyridine is used as a starting material for the synthesis of polyheterocycles . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .


Molecular Structure Analysis

The molecular formula of 3-Bromofuro[2,3-b]pyridine is C7H4BrNO . The InChI key is KHMAAFDMZSYVEF-UHFFFAOYSA-N . More detailed molecular structure analysis can be found in the referenced papers .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromofuro[2,3-b]pyridine are not detailed in the search results, it is known that the compound is used as a starting material for the synthesis of polyheterocycles .


Physical And Chemical Properties Analysis

3-Bromofuro[2,3-b]pyridine appears as a pale cream to brown crystalline powder . It has a molecular weight of 198.02 . The compound is sealed in dry, room temperature conditions .

Scientific Research Applications

Synthesis of Polyheterocycles

3-Bromofuro[2,3-b]pyridine is used as a starting material for the synthesis of polyheterocycles . Polyheterocycles are compounds with multiple heterocyclic rings, which are rings that contain atoms of at least two different elements. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances.

Biomedical Applications

While not directly related to 3-Bromofuro[2,3-b]pyridine, a similar compound, Pyrazolo[3,4-b]pyridines, has been extensively studied for its biomedical applications . Given the structural similarity, it’s possible that 3-Bromofuro[2,3-b]pyridine could have similar applications, but further research would be needed to confirm this.

Safety and Hazards

3-Bromofuro[2,3-b]pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection .

Future Directions

3-Bromofuro[2,3-b]pyridine is used as a starting material for the synthesis of polyheterocycles . Its potential for future applications would likely depend on developments in this area of research.

properties

IUPAC Name

3-bromofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTWYZRYGSLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348911
Record name 3-bromofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[2,3-b]pyridine

CAS RN

92404-58-5
Record name 3-bromofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromofuro[2,3-b]pyridine
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3-Bromofuro[2,3-b]pyridine

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